molecular formula C15H14N2O2 B116850 Oxopropaline G CAS No. 152752-61-9

Oxopropaline G

Cat. No. B116850
M. Wt: 254.28 g/mol
InChI Key: LXWBBBQUPXDVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxopropaline G is a natural product that has been found to possess a wide range of biological activities. It is a member of the propylamycin family of antibiotics, which are produced by Streptomyces bacteria. Oxopropaline G has been shown to exhibit potent antibacterial, antifungal, and antitumor activities. In

Scientific Research Applications

Oxopropaline G as a Cytocidal Compound

Oxopropaline G, along with other oxopropalines such as A, B, D, and E, is identified as a cytocidal compound derived from Streptomyces sp. G324. These compounds, which possess a beta-carboline chromophore, have been found to exhibit cytocidal activities against human or murine tumor cell lines in vitro, indicating potential applications in cancer research and therapy (Abe et al., 1993).

Synthesis and Chemical Properties

The synthesis and physico-chemical properties of oxopropalines, including Oxopropaline G, are crucial in understanding their potential applications in various fields of scientific research. Studies have elucidated their structures through NMR spectral analyses and other spectroscopic experiments, laying the groundwork for further exploration of their applications (Abe et al., 1993).

Formal Synthesis Methods

Research on the formal synthesis of Oxopropaline G involves methods such as I2-promoted cascade electrophilic cyclization. This method has been successfully applied for the preparation of 4-iodomethyl substituted tetrahydro-β-carbolines, which are the core structure of Oxopropaline G and related bioactive molecules (Song et al., 2013).

properties

CAS RN

152752-61-9

Product Name

Oxopropaline G

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one

InChI

InChI=1S/C15H14N2O2/c1-9-8-16-14(12(19)6-7-18)15-13(9)10-4-2-3-5-11(10)17-15/h2-5,8,17-18H,6-7H2,1H3

InChI Key

LXWBBBQUPXDVAN-UHFFFAOYSA-N

SMILES

CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)CCO

Canonical SMILES

CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)CCO

Other CAS RN

152752-61-9

synonyms

oxopropaline G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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